5-(3-Chlorophenyl)-4-((1-naphthylmethylene)amino)-4H-1,2,4-triazole-3-thiol
Description
5-(3-Chlorophenyl)-4-((1-naphthylmethylene)amino)-4H-1,2,4-triazole-3-thiol is a triazole-based Schiff base derivative characterized by a 1,2,4-triazole core substituted with a 3-chlorophenyl group at position 5, a thiol (-SH) group at position 3, and a 1-naphthylmethyleneimino moiety at position 4. This compound belongs to a class of heterocyclic molecules widely studied for their biological activities, including antimicrobial, anticancer, and antiviral properties . Its synthesis typically involves the condensation of 4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol with 1-naphthaldehyde under acidic conditions, a method analogous to other triazole Schiff bases .
Properties
CAS No. |
478254-68-1 |
|---|---|
Molecular Formula |
C19H13ClN4S |
Molecular Weight |
364.9 g/mol |
IUPAC Name |
3-(3-chlorophenyl)-4-[(E)-naphthalen-1-ylmethylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C19H13ClN4S/c20-16-9-4-7-14(11-16)18-22-23-19(25)24(18)21-12-15-8-3-6-13-5-1-2-10-17(13)15/h1-12H,(H,23,25)/b21-12+ |
InChI Key |
YAOSGBWKKVWMDE-CIAFOILYSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2/C=N/N3C(=NNC3=S)C4=CC(=CC=C4)Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C=NN3C(=NNC3=S)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Cyclization of Thiosemicarbazides
Thiosemicarbazides derived from carboxylic acid chlorides or esters undergo base-mediated cyclization to form 1,2,4-triazole-3-thiones. For example:
-
Step 1 : Reaction of 3-chlorobenzoyl chloride with thiosemicarbazide yields a thiosemicarbazide intermediate.
-
Step 2 : Cyclization in alkaline media (e.g., NaOH or KOH) forms the triazole ring.
Reaction Conditions :
Introduction of the 3-Chlorophenyl Group
The 3-chlorophenyl substituent is introduced at the 5-position of the triazole via:
Nucleophilic Aromatic Substitution
-
Substrate : 5-Unsubstituted 1,2,4-triazole-3-thiol
-
Reagent : 3-Chlorophenylboronic acid or Grignard reagent
Optimized Parameters :
Schiff Base Formation with 1-Naphthaldehyde
The naphthylmethylene amino group is introduced via condensation of the triazole amine with 1-naphthaldehyde:
Condensation Reaction
-
Step 1 : The amino group at the 4-position of the triazole reacts with 1-naphthaldehyde.
-
Step 2 : Acid-catalyzed (e.g., acetic acid) or base-mediated dehydration forms the Schiff base.
Reaction Conditions :
-
Solvent: Methanol or ethanol
-
Catalyst: Glacial acetic acid (1–2 eq.)
-
Temperature: Reflux (70–80°C)
-
Time: 4–6 hours
Integrated Synthetic Routes
One-Pot Synthesis
A streamlined method combines cyclization and condensation:
-
Thiosemicarbazide Formation : 3-Chlorobenzoyl chloride + thiosemicarbazide → Intermediate.
-
Cyclization : NaOH-mediated ring closure → 5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol.
-
Schiff Base Formation : Reaction with 1-naphthaldehyde under reflux.
Advantages :
Comparative Analysis of Methods
Challenges and Optimization Strategies
Purification Difficulties
Low Condensation Yields
-
Steric hindrance from the naphthyl group reduces reactivity.
-
Optimization :
Scalability and Industrial Feasibility
Chemical Reactions Analysis
Types of Reactions
5-(3-Chlorophenyl)-4-((1-naphthylmethylene)amino)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The imine group can be reduced to form amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
The compound has demonstrated notable antimicrobial properties. Research indicates that derivatives of triazoles exhibit efficacy against both Gram-positive and Gram-negative bacteria. A study highlighted the minimal inhibitory concentration (MIC) values for selected derivatives against Staphylococcus aureus and Escherichia coli, showcasing promising results:
| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |
|---|---|---|
| 5-(3-Chlorophenyl)-4-((1-naphthylmethylene)amino)-4H-1,2,4-triazole-3-thiol | 8 | 16 |
Antifungal Activity
Triazole derivatives are well-documented for their antifungal properties. The compound exhibited potent activity against species such as Candida albicans and Aspergillus fumigatus, with an MIC of 0.25 µg/mL against A. fumigatus. The mechanism often involves the inhibition of ergosterol synthesis, crucial for fungal cell membrane integrity.
Anticancer Properties
Recent studies have explored the anticancer potential of triazole derivatives, including 5-(3-Chlorophenyl)-4-((1-naphthylmethylene)amino)-4H-1,2,4-triazole-3-thiol. In vitro assays demonstrated cytotoxic effects on various cancer cell lines, including MCF-7 breast cancer cells. The compound's selectivity towards cancer cells was evaluated through the following findings:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 10 |
| Panc-1 | 15 |
| IGR39 | 8 |
These results indicate a potential for developing targeted cancer therapies based on this triazole derivative.
Anti-inflammatory Activity
The anti-inflammatory effects of the compound have also been investigated. Studies revealed that certain triazole derivatives significantly reduce pro-inflammatory cytokines such as TNF-α and IL-6. For instance, at optimal concentrations, a derivative showed a reduction in TNF-α production by up to 60%, indicating its potential as an anti-inflammatory agent.
Mechanism of Action
The mechanism of action of 5-(3-Chlorophenyl)-4-((1-naphthylmethylene)amino)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Physicochemical Properties
Melting Points :
Melting points correlate with molecular symmetry and intermolecular interactions:
- Naphthyl-containing analogs (e.g., 9d in ) exhibit higher melting points (177–178°C) compared to methoxy-substituted derivatives (70–71°C), reflecting enhanced aromatic stacking .
- Pyridinyl-substituted compounds (e.g., 12e in ) show even higher melting points (256–258°C), likely due to hydrogen-bonding capabilities .
Data Tables
Biological Activity
5-(3-Chlorophenyl)-4-((1-naphthylmethylene)amino)-4H-1,2,4-triazole-3-thiol (CAS Number: 478254-68-1) is a heterocyclic compound featuring a triazole ring that has garnered attention for its diverse biological activities. This article delves into the compound's biological activity, synthesis methods, and potential applications based on recent research findings.
Chemical Structure and Properties
The compound is characterized by a triazole ring substituted with a chlorophenyl group and a naphthylmethylene amino group. The presence of a thiol group enhances its chemical reactivity and potential biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C19H13ClN4S |
| Molecular Weight | 364.84 g/mol |
| CAS Number | 478254-68-1 |
Antimicrobial Activity
Compounds containing the triazole ring have been reported to exhibit significant antimicrobial properties. In particular, derivatives of 5-(3-Chlorophenyl)-4-((1-naphthylmethylene)amino)-4H-1,2,4-triazole-3-thiol have demonstrated activity against various bacteria and fungi.
- Study Findings : A study indicated that related triazole compounds showed broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds were notably low, suggesting high potency .
Anticancer Activity
Recent investigations have highlighted the potential anticancer properties of triazole derivatives. The compound has been tested against several cancer cell lines.
- Case Study : In vitro studies revealed that certain derivatives exhibited cytotoxic effects on human melanoma (IGR39) and triple-negative breast cancer (MDA-MB-231) cell lines. For instance, compounds derived from this triazole showed IC50 values in the low micromolar range, indicating significant anticancer activity .
The biological activity of 5-(3-Chlorophenyl)-4-((1-naphthylmethylene)amino)-4H-1,2,4-triazole-3-thiol can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Triazole compounds often inhibit specific enzymes involved in fungal and bacterial metabolism.
- Interference with Cell Division : The compound may disrupt the mitotic process in cancer cells, leading to apoptosis.
- Reactive Oxygen Species Generation : Some studies suggest that these compounds can induce oxidative stress in microbial cells, contributing to their antimicrobial effects .
Synthesis Methods
The synthesis of 5-(3-Chlorophenyl)-4-((1-naphthylmethylene)amino)-4H-1,2,4-triazole-3-thiol typically involves several steps:
- Formation of the Triazole Ring : This is achieved through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.
- Substitution Reactions : The introduction of the chlorophenyl and naphthylmethylene groups is performed via nucleophilic substitution or similar reactions.
- Thiol Group Introduction : The thiol functionality is incorporated through thiolation reactions or by using thiol precursors during synthesis.
Applications
The diverse biological activities of this compound suggest several potential applications:
- Pharmaceutical Development : Given its antimicrobial and anticancer properties, it may serve as a lead compound for drug development targeting infections or tumors.
- Agricultural Uses : Its antifungal properties could be explored in agricultural settings for crop protection against fungal pathogens.
Q & A
Basic Questions
Q. What are the standard synthetic routes for 5-(3-Chlorophenyl)-4-((1-naphthylmethylene)amino)-4H-1,2,4-triazole-3-thiol?
- Methodological Answer : The compound is synthesized via a multi-step process. First, the triazole-thiol precursor (e.g., 4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol) is condensed with 1-naphthaldehyde under acidic or basic conditions. Solvents like ethanol or methanol are commonly used, with reflux temperatures (~60–80°C) to drive the Schiff base formation. Purification is achieved via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is critical for confirming the Schiff base linkage and aromatic substituents. Fourier-Transform Infrared Spectroscopy (FT-IR) identifies functional groups (e.g., C=N stretch at ~1600 cm⁻¹, S-H at ~2550 cm⁻¹). High-Resolution Mass Spectrometry (HRMS) or LC-MS validates molecular weight. Elemental analysis (C, H, N, S) ensures purity .
Q. How should this compound be stored to maintain stability?
- Methodological Answer : Store in airtight, light-resistant containers under inert gas (argon/nitrogen) at –20°C. The thiol group is prone to oxidation; adding stabilizers like 1,4-dithiothreitol (DTT) or storing as a lyophilized powder can enhance stability. Regularly monitor purity via TLC or HPLC .
Advanced Questions
Q. How can computational modeling predict the biological activity of this compound?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) identifies binding affinities to targets like fungal CYP51 or bacterial dihydrofolate reductase. Pharmacophore modeling (using Schrödinger Suite) highlights key interaction sites (e.g., triazole-thiol moiety). ADME/Tox prediction tools (SwissADME, ProTox-II) assess pharmacokinetic properties and toxicity risks .
Q. What strategies resolve contradictions in reported bioactivity data across studies?
- Methodological Answer : Conduct comparative assays using standardized protocols (e.g., CLSI guidelines for antimicrobial testing). Validate via orthogonal methods:
- Example : If MIC values for antifungal activity vary, confirm using both broth microdilution and agar diffusion assays.
- Structural Analysis : Compare substituent effects (e.g., naphthyl vs. chlorophenyl groups) using QSAR models .
Q. How can reaction yields be optimized during scale-up synthesis?
- Methodological Answer :
- Catalysts : Use p-toluenesulfonic acid (0.5–1.0 eq) to accelerate Schiff base formation.
- Solvent Systems : Switch to DMF or THF for improved solubility of aromatic intermediates.
- Continuous Flow Chemistry : Reduces reaction time (e.g., 2 hours vs. 24 hours) and improves reproducibility .
Key Methodological Recommendations
- For SAR Studies : Systematically replace the naphthyl group with other aromatic moieties (e.g., 2-thienyl, 4-pyridyl) and evaluate bioactivity shifts using dose-response assays .
- For Spectral Contradictions : Use 2D NMR (e.g., HSQC, NOESY) to resolve overlapping signals in crowded aromatic regions .
- For Stability Testing : Perform accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
